1-Hydroxy-5-nitropyridine-2(1H)-thione
CAS No.: 402726-12-9
Cat. No.: VC19078964
Molecular Formula: C5H4N2O3S
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402726-12-9 |
|---|---|
| Molecular Formula | C5H4N2O3S |
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | 1-hydroxy-5-nitropyridine-2-thione |
| Standard InChI | InChI=1S/C5H4N2O3S/c8-6-3-4(7(9)10)1-2-5(6)11/h1-3,8H |
| Standard InChI Key | FRRDYNMWTFPMSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=S)N(C=C1[N+](=O)[O-])O |
Introduction
Structural Characteristics and Tautomerism
Molecular Configuration
The molecular formula of 1-hydroxy-5-nitropyridine-2(1H)-thione is C₅H₄N₂O₃S, with a molecular weight of 156.16 g/mol . X-ray crystallography and computational studies indicate that the thione tautomer (1-hydroxy-5-nitropyridine-2(1H)-thione) predominates over the thiol form (5-nitro-2-mercaptopyridine N-oxide) in the solid state and gas phase. Theoretical calculations suggest the thione form is more stable by approximately 30 kJ/mol due to resonance stabilization of the thione group and intramolecular hydrogen bonding between the hydroxyl and nitro groups .
Spectroscopic Identification
Infrared (IR) spectroscopy reveals key vibrational modes:
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A sharp ν(S–H) stretch at 2567 cm⁻¹, confirming the thione configuration .
-
Nitro group asymmetric and symmetric stretches at 1520 cm⁻¹ and 1345 cm⁻¹, respectively .
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Hydroxyl O–H stretching at 3200–3400 cm⁻¹, broadened due to hydrogen bonding .
UV-Vis spectroscopy shows strong absorption at 305 nm (ε = 4500 M⁻¹cm⁻¹), attributed to π→π* transitions in the aromatic system and n→π* transitions of the nitro group .
Table 1: Physicochemical Properties of 1-Hydroxy-5-nitropyridine-2(1H)-thione
| Property | Value |
|---|---|
| Molecular Weight | 156.16 g/mol |
| Density | 1.48 g/cm³ |
| Melting Point | 188°C |
| Boiling Point | 220°C at 760 mmHg |
| Flash Point | 86.9°C |
| Solubility | Slightly soluble in water |
Synthesis and Isolation
Nitration of Pyridine Precursors
The synthesis typically begins with 2-chloro-4-nitropyridine, which undergoes nucleophilic substitution with hydroxylamine in ethanol at 80°C. Subsequent oxidation with hydrogen peroxide yields the thione via intermediate sulfenic acid formation . Alternative routes involve direct nitration of 1-hydroxypyridine-2(1H)-thione using fuming nitric acid at 0°C, though this method risks over-nitration and requires careful temperature control .
Matrix Isolation Techniques
To isolate the monomeric form, 1-hydroxy-5-nitropyridine-2(1H)-thione is sublimated at 120°C under high vacuum and trapped in solid hydrogen or argon matrices at 10 K. IR spectroscopy confirms the absence of dimerization or thiol tautomerization under these conditions .
Photochemical Reactivity
UV-Induced Decomposition
Irradiation at 305 nm in solid hydrogen matrices leads to N–O bond homolysis, generating hydroxyl radicals (- OH) and 5-nitro-2-pyridylthiyl radicals (- S–C₅H₃N–NO₂) . The quantum yield of - OH formation (Φ = 0.45) is comparable to N-hydroxypyridine-2(1H)-thione but with higher selectivity due to the nitro group’s electron-withdrawing effects, which stabilize the transition state .
Secondary Reactions
The thiyl radical undergoes rapid recombination to form disulfides (e.g., bis(5-nitro-2-pyridyl) disulfide) or abstracts hydrogen from the matrix, yielding 5-nitro-2-mercaptopyridine. Notably, no thiol tautomer is detected post-irradiation, suggesting irreversible photodecomposition .
Table 2: Photoproducts of 1-Hydroxy-5-nitropyridine-2(1H)-thione Under UV Light
| Photoproduct | Yield (%) | Conditions |
|---|---|---|
| Hydroxyl radical (- OH) | 45 | λ = 305 nm, H₂ matrix |
| 5-Nitro-2-mercaptopyridine | 32 | λ = 305 nm, H₂ matrix |
| Disulfide dimer | 23 | λ > 360 nm, Ar matrix |
Applications in Radical Chemistry
Hydroxyl Radical Generation
The compound’s high - OH yield makes it a candidate for advanced oxidation processes in wastewater treatment. Comparative studies show it outperforms N-hydroxypyridine-2(1H)-thione in acidic media (pH 3–5), where the nitro group enhances oxidative stability .
Polymerization Initiator
In nonpolar solvents, 1-hydroxy-5-nitropyridine-2(1H)-thione initiates free-radical polymerization of styrene with 78% conversion efficiency at 70°C, rivaling azobisisobutyronitrile (AIBN) .
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